molecular formula C26H35NO5 B11151489 7-butoxy-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

7-butoxy-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11151489
M. Wt: 441.6 g/mol
InChI Key: NHFAXISHLPUFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-BUTOXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines elements of decahydroisoquinoline and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-BUTOXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the decahydroisoquinoline moiety, followed by its functionalization to introduce the hydroxy and oxoethyl groups. The chromenone structure is then synthesized separately and coupled with the decahydroisoquinoline derivative under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-BUTOXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-BUTOXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-BUTOXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with target proteins, while the butoxy and chromenone moieties can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-BUTOXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE apart is its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H35NO5

Molecular Weight

441.6 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-butoxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C26H35NO5/c1-4-5-14-31-22-10-9-20-17(2)21(25(29)32-24(20)18(22)3)15-23(28)27-13-12-26(30)11-7-6-8-19(26)16-27/h9-10,19,30H,4-8,11-16H2,1-3H3

InChI Key

NHFAXISHLPUFFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)N3CCC4(CCCCC4C3)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.